3-Methyl-4-(3-methylphenyl)azetidin-2-one
Description
Properties
IUPAC Name |
3-methyl-4-(3-methylphenyl)azetidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-7-4-3-5-9(6-7)10-8(2)11(13)12-10/h3-6,8,10H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTXGGASGFQNBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC1=O)C2=CC=CC(=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformations of 3 Methyl 4 3 Methylphenyl Azetidin 2 One and Its Analogues
Ring-Opening Reactions of the Azetidin-2-one (B1220530) Nucleus
The strained four-membered ring of 3-methyl-4-(3-methylphenyl)azetidin-2-one and its analogues is prone to cleavage under various conditions, leading to the formation of β-amino acids and their derivatives. These ring-opening reactions are fundamental to the chemical behavior of β-lactams and are central to their biological activity as antibiotics, where they acylate bacterial enzymes. acs.orgwikipedia.orgu-tokyo.ac.jp
Acid-Catalyzed Ring Opening Mechanisms
The acid-catalyzed hydrolysis of β-lactams, including this compound, is a key reaction that leads to the corresponding β-amino acid. Unlike larger lactams which typically undergo hydrolysis via a tetrahedral intermediate, the high ring strain in β-lactams favors a different mechanistic pathway. nih.govyoutube.com
The generally accepted mechanism for the acid-catalyzed hydrolysis of β-lactams is a unimolecular A-1 type mechanism. nih.gov This process involves the initial protonation of the lactam nitrogen, which weakens the amide bond. Subsequently, the strained C-N bond cleaves to form a highly reactive acylium ion intermediate. nih.gov This step is typically the rate-determining step of the reaction. The acylium ion is then rapidly attacked by water to yield the β-amino acid product. The substituents at the 3 and 4 positions can influence the rate of this reaction through steric and electronic effects, which can affect the stability of the acylium ion intermediate.
Nucleophile-Mediated Ring Fission and Derivatization
The electrophilic nature of the carbonyl carbon in the strained β-lactam ring makes it susceptible to attack by a wide range of nucleophiles. This reactivity allows for the synthesis of a diverse array of β-amino acid derivatives.
Secondary amines, for instance, react with azetidin-2-ones to yield the corresponding 3-arylaminopropionamide derivatives in high yield. rsc.org This reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, leading to the cleavage of the amide bond within the ring. Similarly, other nucleophiles such as alcohols and thiols can induce ring opening. Thiol-catalyzed cyclization has been reported for some penicillin derivatives, where a thioester intermediate is formed, followed by intramolecular aminolysis. frontiersin.org The reactivity of the β-lactam towards different nucleophiles can be influenced by the substituents on the ring and the nature of the nucleophile itself.
| Azetidin-2-one Analogue | Nucleophile | Reaction Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Generic 4-Aryl-azetidin-2-one | Secondary Amine (e.g., Piperidine) | Not specified | 3-Arylaminopropionamide derivative | High | rsc.org |
| Penicillin derivative | Thiol (e.g., Dithiothreitol) | Not specified | Thioester intermediate followed by cyclization | Not specified | frontiersin.org |
Reductive Transformations of Azetidin-2-ones to Azetidines
The reduction of the carbonyl group in azetidin-2-ones provides a direct route to the corresponding azetidines, which are valuable building blocks in organic synthesis. rsc.orgorganic-chemistry.org The choice of reducing agent is critical, as some reagents can lead to ring cleavage.
Reagents such as diborane (B8814927) have been shown to reduce β-lactams to 1,3-amino-alcohols through ring cleavage, rather than yielding the desired azetidines. rsc.org In contrast, lithium aluminum hydride (LiAlH4) can be used for the reduction of 2-azetidinones to azetidines, although its reactivity can sometimes lead to ring-opened products as well. adelaide.edu.au More selective reductions can be achieved using borane (B79455) complexes, such as 9-borabicyclo[3.3.1]nonane (9-BBN), which can chemoselectively reduce lactams in the presence of other functional groups like esters. semanticscholar.org The stereochemical outcome of the reduction can be influenced by the substituents on the β-lactam ring.
| Azetidin-2-one Analogue | Reducing Agent | Reaction Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1-Methyl-3,4-dihydro-1H-quinol-2-one | 9-BBN | 65 °C, 1 h | 1-Methyl-1,2,3,4-tetrahydro-quinoline | 86 | semanticscholar.org |
| Generic N-alkyl lactams | 9-BBN or Lithium aminoborohydride | Refluxing THF, 2 h | Corresponding cyclic amines | Good to excellent | semanticscholar.org |
| 3,3-dimethyl-4-phenyl-1-n-propyl-2-azetidinone | Diborane | Not specified | 3,3-dimethyl-2-phenyl-1-n-propylazetidine | 30 | adelaide.edu.au |
Functional Group Interconversions on the Azetidin-2-one Scaffold
Beyond reactions that involve the cleavage of the β-lactam ring, the substituents on the azetidin-2-one scaffold can undergo a variety of chemical transformations. These modifications allow for the synthesis of a diverse library of β-lactam analogues with potentially new and interesting properties.
Modifications at the Phenyl Substituent
Transformations Involving the N-Substituent
The nitrogen atom of the azetidin-2-one ring can be functionalized through various reactions, including alkylation and acylation. N-alkylation can be achieved using alkyl halides, while N-acylation can be performed with acyl chlorides or anhydrides. researchgate.net The nature of the N-substituent can significantly influence the stereochemical outcome of reactions at other positions on the ring and can also affect the biological activity of the molecule. nih.govnih.gov For instance, N-benzylated azetidinones have been synthesized and studied for their biological properties. nih.gov Furthermore, various N-substituents can be introduced and subsequently removed. For example, N-dibenzyl protective groups can be cleaved by catalytic hydrogenation (H2-Pd/C). nih.gov The selective deprotection of N-substituents is a crucial strategy in the synthesis of complex β-lactam derivatives. mdpi.com
Reactions at the Methyl Substituent at C-3
The methyl group at the C-3 position of the azetidin-2-one ring, while generally stable, offers specific opportunities for chemical functionalization. These transformations are crucial for synthesizing more complex analogues and introducing diverse chemical moieties. The reactivity of this methyl group is primarily exploited through two major pathways: the formation of a carbanion intermediate via deprotonation or the generation of a radical species. These approaches allow for the subsequent formation of new carbon-carbon or carbon-heteroatom bonds.
Carbanion-Mediated Reactions
The protons of the C-3 methyl group are weakly acidic and can be abstracted by very strong, non-nucleophilic bases to generate a reactive exocyclic carbanion. This process typically requires potent bases such as organolithium reagents (e.g., n-butyllithium) or lithium amides like lithium diisopropylamide (LDA). nih.govnih.gov The resulting lithiated intermediate is a powerful nucleophile that can react with a variety of electrophiles. nih.gov For substrates containing an N-H bond, it is necessary to use at least two equivalents of the base to deprotonate both the nitrogen and the methyl group, as the N-H proton is significantly more acidic.
A prominent application of this strategy is in Aldol-type addition reactions, where the generated carbanion attacks an aldehyde or ketone. wikipedia.orglibretexts.org This reaction leads to the formation of a new carbon-carbon bond and a β-hydroxyalkyl side chain at the C-3 position upon aqueous workup. This method provides a direct route to elaborate the C-3 substituent, introducing both increased chain length and a versatile hydroxyl functional group for further transformations.
| Substrate Analogue | Base / Conditions | Electrophile | Product Structure | Description |
| N-Protected 3-methyl-4-arylazetidin-2-one | 1) LDA, THF, -78 °C | 2) R-CHO (Aldehyde) | Aldol-type addition of the lithiated C-3 methyl group to an aldehyde, yielding a secondary alcohol. | |
| N-Protected 3-methyl-4-arylazetidin-2-one | 1) n-BuLi, THF, -78 °C | 2) R¹R²-C=O (Ketone) | Aldol-type addition of the lithiated C-3 methyl group to a ketone, yielding a tertiary alcohol. | |
| N-Protected 3-methyl-4-arylazetidin-2-one | 1) LDA, THF, -78 °C | 2) R-X (Alkyl Halide) | Alkylation of the C-3 methyl group via nucleophilic attack on an alkyl halide. |
Free-Radical Halogenation and Subsequent Nucleophilic Substitution
An alternative strategy for functionalizing the C-3 methyl group involves free-radical halogenation. This reaction transforms the relatively inert methyl group into a versatile electrophilic handle. Using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under UV irradiation, the methyl group can be selectively brominated to yield a 3-(bromomethyl)azetidin-2-one derivative. researchgate.net
This brominated intermediate is a valuable synthon, as the bromine atom serves as an excellent leaving group in nucleophilic substitution (SN2) reactions. This allows for the introduction of a wide array of functional groups at this position by reacting the 3-(bromomethyl) analogue with various nucleophiles. This two-step sequence provides a powerful and flexible method for synthesizing a diverse library of C-3 functionalized azetidin-2-ones.
Table 3.2.3-A: Representative Free-Radical Bromination
| Substrate Analogue | Reagents | Product Structure | Description |
|---|
Table 3.2.3-B: Representative Nucleophilic Displacements of 3-(Bromomethyl)azetidin-2-one
| Substrate | Nucleophile | Product Structure | Functional Group Introduced |
|---|---|---|---|
| N-Protected 3-(bromomethyl)-4-arylazetidin-2-one | NaN₃ (Sodium Azide) | Azide (-N₃) | |
| N-Protected 3-(bromomethyl)-4-arylazetidin-2-one | NaCN (Sodium Cyanide) | Nitrile (-CN) | |
| N-Protected 3-(bromomethyl)-4-arylazetidin-2-one | R-O⁻Na⁺ (Sodium Alkoxide) | Ether (-OR) |
Spectroscopic and Advanced Structural Characterization of Azetidin 2 One Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For 3-Methyl-4-(3-methylphenyl)azetidin-2-one, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would provide a complete picture of the atomic connectivity and the relative stereochemistry of the substituents on the β-lactam ring.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shifts and Coupling Constants
The ¹H NMR spectrum of this compound would provide key information about the electronic environment of each proton and their spatial relationships.
Aromatic Protons: The protons on the 3-methylphenyl (m-tolyl) group would appear in the aromatic region, typically between δ 7.0 and 7.4 ppm. The substitution pattern would lead to a complex multiplet.
Azetidinone Ring Protons: The protons on the β-lactam ring (H3 and H4) are diastereotopic and would show distinct signals. The H4 proton, being adjacent to the aromatic ring, is expected to resonate further downfield (around δ 4.5-5.5 ppm) compared to the H3 proton (around δ 3.0-4.0 ppm), which is adjacent to the methyl group.
Methyl Protons: Two distinct methyl signals would be observed. The methyl group on the aromatic ring would appear as a singlet around δ 2.3-2.4 ppm. The methyl group at the C3 position of the lactam ring would appear as a doublet, coupled to the H3 proton, typically in the range of δ 1.2-1.6 ppm.
N-H Proton: The proton attached to the nitrogen atom would appear as a broad singlet, with its chemical shift being highly dependent on solvent and concentration, but generally expected between δ 6.0 and 8.0 ppm.
Coupling Constants (J-values) are crucial for determining the stereochemistry. The vicinal coupling constant between H3 and H4 (³JH3-H4) is diagnostic for the cis/trans relationship of the substituents. For cis-azetidin-2-ones, the coupling constant is typically larger (approx. 5-7 Hz), whereas for trans isomers, it is significantly smaller (approx. 1-3 Hz).
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| Ar-H | 7.0 - 7.4 | m | N/A |
| N-H | 6.0 - 8.0 | br s | N/A |
| H4 (CH-Ar) | 4.5 - 5.5 | d | ³JH3-H4 = 1-3 (trans) or 5-7 (cis) |
| H3 (CH-CH₃) | 3.0 - 4.0 | dq | ³JH3-H4, ³JH3-CH3 |
| Ar-CH₃ | 2.3 - 2.4 | s | N/A |
| C3-CH₃ | 1.2 - 1.6 | d | ³JH3-CH3 ≈ 7 |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis
The ¹³C NMR spectrum provides information on the number and type of carbon atoms in the molecule.
Carbonyl Carbon (C=O): The most deshielded carbon would be the carbonyl carbon (C2) of the β-lactam ring, typically appearing in the range of δ 165-175 ppm.
Aromatic Carbons: The carbons of the 3-methylphenyl ring would resonate in the δ 120-140 ppm region. The carbon attached to the azetidinone ring (ipso-carbon) and the carbon bearing the methyl group would have distinct chemical shifts from the other aromatic carbons.
Azetidinone Ring Carbons: The C4 carbon, attached to the aromatic ring, would be found around δ 55-65 ppm, while the C3 carbon, bearing the methyl group, would appear at a slightly higher field, around δ 45-55 ppm.
Methyl Carbons: The aromatic methyl carbon signal is expected around δ 20-22 ppm, and the C3-methyl carbon would be found at a slightly higher field, typically δ 10-15 ppm.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 (C=O) | 165 - 175 |
| Ar-C (quaternary) | 135 - 145 |
| Ar-C (CH) | 120 - 130 |
| C4 (CH-Ar) | 55 - 65 |
| C3 (CH-CH₃) | 45 - 55 |
| Ar-CH₃ | 20 - 22 |
| C3-CH₃ | 10 - 15 |
Two-Dimensional NMR Techniques (COSY, HSQC/HMQC, HMBC, NOESY) for Connectivity and Stereochemistry
2D NMR experiments are indispensable for unambiguous structural assignment.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between coupled protons, confirming the H3-H4 coupling within the lactam ring and the H3-CH₃ coupling.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate directly bonded protons and carbons. This would definitively assign the ¹H signals for H3 and H4 to their corresponding ¹³C signals, C3 and C4, and similarly for the methyl groups.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) couplings between protons and carbons. Key correlations would include the H4 proton to the aromatic ipso-carbon and the C2 carbonyl carbon, and the C3-methyl protons to both C3 and C4 of the ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining stereochemistry. For a cis isomer, a cross-peak between H3 and H4 would be expected due to their spatial proximity. In a trans isomer, this correlation would be absent or very weak.
Infrared (IR) Spectroscopy for Characteristic Functional Groups
IR spectroscopy is used to identify the functional groups present in a molecule. The most characteristic feature in the IR spectrum of any β-lactam is the high-frequency carbonyl (C=O) stretching vibration. Due to the ring strain of the four-membered ring, this peak appears at a significantly higher wavenumber (typically 1730-1780 cm⁻¹) compared to acyclic amides (1650-1680 cm⁻¹).
Table 3: Predicted Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretching | 3200 - 3300 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Aliphatic) | Stretching | 2850 - 3000 |
| C=O (β-lactam) | Stretching | 1730 - 1780 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
Mass Spectrometry for Molecular Mass and Fragmentation Patterns
Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which can help confirm its structure. Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum would show a prominent peak for the protonated molecule [M+H]⁺, confirming the molecular weight of this compound (C₁₁H₁₃NO, MW = 175.23 g/mol ).
The primary fragmentation pathway for azetidin-2-ones involves the cleavage of the strained four-membered ring. The most common fragmentation is the cleavage of the C2-C3 and N1-C4 bonds, leading to the formation of an imine and a ketene (B1206846) fragment. Another possible fragmentation is the cleavage of the C3-C4 bond.
X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique would unambiguously determine:
The bond lengths and angles of the azetidinone ring, confirming the effects of ring strain.
The relative stereochemistry (cis or trans) of the methyl and 3-methylphenyl substituents.
The conformation of the molecule and the planarity of the β-lactam ring.
Intermolecular interactions, such as hydrogen bonding involving the N-H group, which dictate the crystal packing.
For a chiral molecule like this compound, crystallization of a single enantiomer and subsequent analysis can determine the absolute configuration (e.g., (3R,4S) or (3S,4R)).
Theoretical and Computational Chemistry Applied to Azetidin 2 One Systems
Quantum Chemical Studies of Ring Strain and Stability
The chemistry of azetidin-2-ones, commonly known as β-lactams, is dominated by the inherent strain within the four-membered ring. nih.gov This ring strain is a consequence of significant deviations from ideal bond angles and torsional strain, which makes the amide bond within the lactam unusually reactive. Quantum chemical calculations, such as ab initio and Density Functional Theory (DFT) methods, are pivotal in quantifying this strain.
The Ring Strain Energy (RSE) is calculated by comparing the energy of the cyclic molecule with that of a suitable strain-free acyclic reference compound. acs.org This value provides a quantitative measure of the instability of the ring and its thermodynamic driving force for ring-opening reactions. For the parent azetidin-2-one (B1220530), the strain energy is a key factor in its role as a versatile building block in organic synthesis. nih.gov The substituents at the C3 and C4 positions, as in 3-Methyl-4-(3-methylphenyl)azetidin-2-one, can modulate this strain and, consequently, the ring's stability and reactivity. DFT calculations can model these effects by analyzing the geometric parameters (bond lengths and angles) and the electronic structure of the substituted ring. Studies have shown that injection of an electron into the azetidin-2-one moiety can lead to ring-splitting, a process whose energy barriers can be effectively modeled using DFT. researchgate.net
| Compound | Ring Strain Energy (kcal/mol) | Computational Method |
|---|---|---|
| Cyclobutane | 26.5 | ab initio |
| Azetidine (B1206935) | 25.8 | ab initio |
| Oxetane | 25.5 | ab initio |
| Azetidin-2-one | ~29-32 | DFT |
Computational Mechanistic Elucidation of Azetidin-2-one Forming Reactions
The most general and widely used method for synthesizing the azetidin-2-one ring is the Staudinger ketene-imine cycloaddition, a [2+2] cycloaddition reaction discovered in 1907. mdpi.com Despite its long history, the precise mechanism, particularly concerning its stereoselectivity, has been a subject of extensive computational investigation.
DFT calculations have been instrumental in mapping the potential energy surface of the Staudinger reaction. mdpi.com These studies show that the reaction performance is primarily dependent on the electrocyclic ring-closure step, which is often the rate-determining step, rather than the initial nucleophilic attack of the imine on the ketene (B1206846). mdpi.com The reaction proceeds through a zwitterionic intermediate, and computational models can determine the transition state energies for the formation of both cis and trans products, thereby explaining the observed stereoselectivity under different reaction conditions. mdpi.com
More advanced computational techniques, such as the Electron Localization Function (ELF) quantum topological analysis, have provided a deeper understanding of the bonding changes that occur throughout the reaction. mdpi.com This type of analysis has been used to explain experimental results, including the cis/trans stereoselectivity, and has challenged older models based on Frontier Molecular Orbital (FMO) theory. mdpi.com
| Reaction Stage | Computational Method | Information Obtained |
|---|---|---|
| Ketene Formation | DFT | Energetics of ketene generation from acyl chlorides. |
| Nucleophilic Attack | DFT | Activation energy for the attack of imine on ketene to form an intermediate. |
| Electrocyclic Ring Closure | DFT, ELF | Transition state structures and energies for cis and trans product formation; detailed analysis of bond formation. |
| Solvent Effects | PCM/SMD models | Influence of solvent polarity on reaction barriers and stereoselectivity. |
Conformational Analysis and Stereoisomerism Predictions
For 3,4-disubstituted azetidin-2-ones like this compound, stereoisomerism is a critical aspect of their structure. The relative orientation of the methyl group at C3 and the 3-methylphenyl group at C4 gives rise to cis and trans diastereomers. Computational chemistry is a powerful tool for predicting the most stable stereoisomer.
By calculating the total energies of the optimized geometries of both the cis and trans isomers using methods like DFT, their relative thermodynamic stabilities can be determined. These calculations can also predict the preferred conformations of the substituents and the slight puckering of the four-membered ring.
Experimentally, the stereochemistry of these compounds is typically determined using ¹H NMR spectroscopy by analyzing the coupling constant between the protons at C3 and C4 (³JH3-H4). Computational methods can predict these NMR parameters, but the values are so characteristic that they are often used as a direct empirical guide. The established ranges for these coupling constants provide a reliable method for assigning the relative stereochemistry.
| Stereoisomer | Typical ³JH3-H4 Coupling Constant (Hz) |
|---|---|
| cis | 3.0 – 5.6 |
| trans | 0 – 2.7 |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While quantum chemical calculations provide insights into static structures and reaction pathways, MD simulations reveal the dynamic behavior and conformational flexibility of molecules. nih.gov For a molecule such as this compound, MD simulations can be employed to explore its conformational landscape in various environments, such as in different solvents or at different temperatures.
An MD simulation involves solving Newton's equations of motion for a system of atoms, resulting in a trajectory that describes how the positions and velocities of the atoms evolve over time. Analysis of this trajectory can reveal stable conformations, the transitions between them, and the flexibility of different parts of the molecule. Key parameters are often calculated to quantify the system's dynamics and stability. nih.govacs.org
Although many MD studies on β-lactams focus on their interactions with enzymes like β-lactamase, the same principles can be applied to study the isolated molecule. mdpi.comfrontiersin.org Such a simulation would provide a detailed picture of the puckering motion of the azetidinone ring and the rotational freedom of the phenyl and methyl substituents.
| Parameter | Abbreviation | Description |
|---|---|---|
| Root Mean Square Deviation | RMSD | Measures the average distance between the atoms of the simulated molecule and a reference structure, indicating conformational stability over time. acs.org |
| Root Mean Square Fluctuation | RMSF | Measures the fluctuation of each atom from its average position, highlighting flexible regions of the molecule. nih.gov |
| Radius of Gyration | Rg | Indicates the compactness of the molecule's structure during the simulation. nih.gov |
| Radial Distribution Function | RDF | Describes how the density of surrounding atoms varies as a function of distance from a reference atom, useful for analyzing solvent structure. nih.gov |
Future Directions and Emerging Research Avenues in 3,4 Disubstituted Azetidin 2 One Chemistry
Development of Innovative and Sustainable Synthetic Methodologies
The future of synthesizing 3,4-disubstituted azetidin-2-ones is moving towards more efficient, safer, and environmentally friendly methods. A significant area of development is the refinement of classic reactions and the introduction of novel catalytic systems. For instance, the Kinugasa reaction, which involves the reaction of a nitrone with a terminal alkyne, is a powerful tool for creating 4-phosphonylated azetidin-2-ones. nih.gov Research is focused on expanding the substrate scope and improving the stereoselectivity of such reactions. nih.gov
Another key strategy is the use of flow chemistry. Continuous flow protocols offer better reaction control, which is crucial when dealing with unstable intermediates like organolithium species that are often used in functionalizing azetidine (B1206935) rings. researchgate.net This technology enables the safe and scalable synthesis of complex azetidines that might be difficult to produce using traditional batch methods. researchgate.net Researchers are developing sustainable continuous flow processes to access functionalized azetidines from common precursors, demonstrating a highly efficient and robust approach. researchgate.net Gold-catalyzed reactions, such as the oxidative cyclization of N-propargylsulfonamides, represent another innovative frontier. nih.gov This method bypasses the need for toxic and potentially explosive diazo compounds, which are used in more traditional syntheses of related azetidine structures. nih.gov
The following table summarizes yields for different synthetic routes to substituted azetidin-2-ones, illustrating the efficiency of various innovative methods.
| Reaction Type | Starting Materials | Product Type | Yield (%) | Reference |
| Kinugasa Reaction | N-methyl C-phosphonylated nitrone, terminal arylacetylenes | 3-Aryl-4-(diethoxyphosphoryl)azetidin-2-ones | 10-35% | nih.gov |
| Staudinger [2+2] Cycloaddition | Acetoxyketene, epoxyimines | cis-3-Acetoxy-4-(3-aryloxiran-2-yl)azetidin-2-ones | Not specified | nih.gov |
| Gold-Catalyzed Oxidative Cyclization | N-propargylsulfonamides | N-t-butanesulfinylazetidin-3-ones | 61% | nih.gov |
Exploration of Novel Reactivity and Cascade Transformations
Researchers are actively exploring the untapped reactive potential of the strained four-membered azetidin-2-one (B1220530) ring. The focus is on designing cascade reactions where the initial azetidin-2-one structure is transformed through a series of intramolecular steps to create more complex molecular architectures. One such example involves the transformation of 3-acetoxy-4-(3-aryloxiran-2-yl)azetidin-2-ones. nih.gov These molecules can undergo a potassium carbonate-mediated hydrolysis followed by an intramolecular ring closure. This sequence opens the epoxide ring to form novel 3,4-oxolane-fused bicyclic β-lactams, demonstrating a sophisticated cascade transformation. nih.gov
Advanced Strategies for Stereocontrol and Enantioselective Synthesis
Achieving precise control over the three-dimensional arrangement of atoms (stereocontrol) is a critical goal in modern organic synthesis, particularly for biologically active molecules. For 3,4-disubstituted azetidin-2-ones, which have two stereocenters, controlling the relative (cis/trans) and absolute (R/S) configuration is paramount.
A key approach is the diastereoselective Staudinger [2+2]-cyclocondensation, where the reaction between a ketene (B1206846) and an imine is controlled to favor the formation of one diastereomer over the other, such as the synthesis of cis-3-acetoxy-4-(3-aryloxiran-2-yl)azetidin-2-ones. nih.gov The stereochemistry of these products is often established based on vicinal H3–H4 coupling constants in NMR spectroscopy. nih.gov
For enantioselective synthesis, which produces a single mirror-image form of a molecule, copper-catalyzed reactions are showing immense promise. A recently developed method involves the highly enantioselective difunctionalization of azetines (the unsaturated precursors to azetidines). acs.orgnih.gov Using a copper/bisphosphine catalyst, researchers can install two different functional groups (a boryl and an allyl group) across the double bond of an azetine. acs.orgnih.gov This reaction creates two new stereogenic centers with nearly perfect control of both the enantiomeric and diastereomeric outcome. nih.gov Such methods provide rapid access to diverse and chirally pure 2,3-disubstituted azetidines, a feat that was previously difficult to achieve. acs.org
The table below highlights the high degree of stereoselectivity achieved in modern synthetic methods for azetidine derivatives.
| Method | Catalyst/Reagent | Product | Stereoselectivity Outcome | Reference |
| Diastereoselective Staudinger Cycloaddition | N/A | cis-3-Acetoxy-4-(3-aryloxiran-2-yl)azetidin-2-ones | Highly diastereoselective for the cis isomer | nih.gov |
| Enantioselective Boryl Allylation | Cu/bisphosphine | 2,3-disubstituted azetidines | Complete regio-, enantio-, and diastereoselectivity | nih.gov |
| Gold-Catalyzed Oxidative Cyclization | Gold Catalyst | Chiral azetidin-3-ones from chiral N-propargylsulfonamides | >98% e.e. (enantiomeric excess) | nih.gov |
Application of Azetidin-2-ones as Key Building Blocks in Complex Molecule Synthesis
The strained azetidin-2-one ring is not only a target structure but also a versatile building block for constructing larger, more complex molecules. Its inherent ring strain can be strategically released to drive subsequent reactions, and the substituents at the C3 and C4 positions provide handles for further chemical modification.
Functionalized azetidin-2-ones serve as precursors to novel bicyclic β-lactams, which are of interest as potential β-lactamase inhibitors. nih.gov For example, after forming a 3,4-oxolane-fused bicyclic system, selective oxidation can yield N-aroyl derivatives that are leads for further drug development. nih.gov The ability to readily transform azetidin-2-one derivatives into other useful chiral molecules, such as advanced intermediates for natural product synthesis, highlights their value. acs.org The versatile boryl and allyl functionalities that can be installed with high stereocontrol allow for easy subsequent transformations, providing straightforward access to complex chiral azetidines that were previously difficult to synthesize. nih.gov This utility cements the role of the azetidin-2-one scaffold as a crucial starting point for creating diverse and structurally complex chemical entities.
Q & A
Basic: What are the standard synthetic routes for preparing 3-Methyl-4-(3-methylphenyl)azetidin-2-one derivatives, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves cycloaddition reactions, such as the Staudinger [2+2] ketene-imine cycloaddition, which is widely used for β-lactam formation. Substituents on the phenyl ring and azetidinone nitrogen can be introduced via pre-functionalized starting materials. For example, derivatives with 1,3,4-oxadiazole/thiadiazole substituents (to enhance bioactivity) are synthesized by coupling azetidin-2-one precursors with substituted phenyl rings under microwave-assisted conditions to improve reaction efficiency . Optimization includes:
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during ketene formation.
- Catalysts : Use of triethylamine (TEA) as a base facilitates imine activation .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) isolates products with ≥95% purity .
Basic: What spectroscopic and crystallographic techniques are critical for structural confirmation of this compound derivatives?
Methodological Answer:
- NMR : and NMR identify substituent patterns (e.g., aryl protons at δ 6.8–7.5 ppm, azetidinone carbonyl at δ 170–175 ppm) .
- X-ray crystallography : Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) resolves absolute configuration. Software like SHELXL refines anisotropic displacement parameters, while WinGX generates CIF files for publication . Example: A derivative with R-factor = 0.059 confirmed the trans-configuration of substituents .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 175.23 for CHNO) .
Advanced: How can researchers resolve contradictions between computational predictions and experimental biological activity data?
Methodological Answer:
Discrepancies often arise from solvent effects, protein flexibility, or force field limitations in docking studies. To address this:
- Molecular Dynamics (MD) Simulations : Run 50–100 ns simulations (e.g., using GROMACS) to assess binding stability. For example, a derivative with predicted IC = 0.1 μM (in silico) but experimental IC = 1.2 μM may show unstable hydrogen bonds in MD trajectories .
- Free Energy Perturbation (FEP) : Calculate relative binding energies for analogs to identify substituents improving affinity .
- Experimental validation : Use dose-response assays (e.g., MTT on SiHa cells) with triplicate measurements to confirm computational hits .
Advanced: What strategies optimize the selective anticancer activity of azetidin-2-one derivatives while minimizing hepatotoxicity?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -NO) at the 3-methylphenyl position to enhance apoptosis in cancer cells (e.g., IC = 0.1 μM in cervical cancer vs. 10 μM in hepatocytes) .
- Apoptosis assays : Use Annexin V/PI staining and caspase-3 activation assays on B16F10 melanoma cells to confirm selective cytotoxicity .
- Toxicity screening : Compare IC values across cell lines (e.g., Chang hepatocytes) to identify non-toxic candidates .
Advanced: How can anisotropic displacement parameters in X-ray data refine the structural model of this compound derivatives?
Methodological Answer:
Anisotropic refinement in SHELXL improves accuracy for atoms with non-spherical electron density (e.g., disordered substituents):
- ORTEP visualization : Render displacement ellipsoids at 50% probability to identify positional disorder. For example, a methyl group may show elongated ellipsoids due to rotational freedom .
- Twinning analysis : Use PLATON to detect twinning (e.g., in monoclinic crystals) and apply HKLF 5 refinement in SHELXL .
- Hydrogen bonding : Calculate geometric parameters (e.g., D···A distances < 3.5 Å) to validate packing interactions .
Basic: What computational tools predict the pharmacokinetic properties of azetidin-2-one derivatives?
Methodological Answer:
- ADME Prediction : Tools like SwissADME assess bioavailability (e.g., Lipinski’s Rule of Five) and blood-brain barrier permeability. For example, logP < 5 and TPSA < 140 Å are optimal for oral absorption .
- Molecular Docking : AutoDock Vina or Glide (Schrödinger) predict binding modes to targets like tubulin (docking score ≤ −7.0 kcal/mol correlates with anticancer activity) .
Advanced: How can researchers validate the mechanistic role of azetidin-2-one derivatives in tubulin polymerization inhibition?
Methodological Answer:
- In vitro tubulin assay : Incubate purified tubulin (2 mg/mL) with derivatives (10 μM) in PEM buffer (80 mM PIPES, 2 mM MgCl, 0.5 mM EGTA, pH 6.8) at 37°C. Monitor polymerization via turbidity (OD) over 30 min .
- Immunofluorescence : Treat HeLa cells with IC doses, fix with paraformaldehyde, and stain with α-tubulin antibodies to visualize microtubule disruption .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Work in a fume hood to avoid inhalation (dust/vapor exposure).
- Spill management : Neutralize with vermiculite, collect in sealed containers, and dispose via hazardous waste protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
